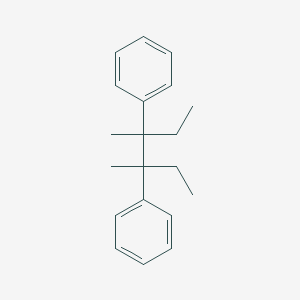

3,4-Dimethyl-3,4-diphenylhexane

説明

Contextual Significance of Hexane (B92381) Derivatives in Organic Chemistry Research

Hexane and its derivatives are fundamental components of organic chemistry. nih.gov As alkanes, they are the simplest organic molecules, consisting only of carbon and hydrogen atoms, making them ideal models for studying chemical structure and reactivity. nih.govksu.edu.sa The functionalization of alkanes, including hexane, is a significant area of research aimed at converting these abundant hydrocarbons into more valuable products. nih.gov

Substituted hexanes, in particular, offer a platform to investigate the effects of various functional groups on the physical and chemical properties of a molecule. For instance, the addition of substituents to a cyclohexane ring, a cyclic derivative of hexane, alters the stability of its different chair conformations. libretexts.org This is due to steric interactions, such as 1,3-diaxial interactions, which destabilize certain conformations. libretexts.orglibretexts.org The size and nature of the substituent group have a direct impact on the energy difference between conformers. libretexts.org

Furthermore, hexane itself is widely used as a solvent in industrial processes, such as the extraction of vegetable oils and other food products. researchgate.net However, due to its neurotoxic properties, there is a significant research effort to find safer, "green" solvent alternatives. researchgate.netnih.gov This highlights the importance of understanding the properties of hexane and its derivatives to inform the development of safer chemical processes.

Historical Perspectives of Related Stereochemical and Structural Motifs

The study of the three-dimensional arrangement of atoms in molecules, known as stereochemistry, is crucial for understanding compounds like 3,4-Dimethyl-3,4-diphenylhexane. The origins of stereochemistry can be traced back to the 19th century. In 1849, Louis Pasteur's work with tartaric acid salts revealed the concept of optical isomerism, demonstrating that molecules with the same chemical formula could rotate plane-polarized light in different directions. scribd.comresearchgate.net This was a foundational discovery that established the idea of molecular asymmetry. researchgate.net

A major theoretical breakthrough came in 1874, when Jacobus Henricus van 't Hoff and Joseph Achille Le Bel independently proposed that the four valence bonds of a carbon atom are directed towards the corners of a tetrahedron. researchgate.net This tetrahedral model of carbon explained how a carbon atom bonded to four different groups could exist in two non-superimposable mirror-image forms, known as enantiomers. researchgate.net

The concept of isomerism was further expanded by J.J. Berzelius in the 1830s, who defined isomers as compounds with the same composition and molar mass but different properties. curlyarrows.com This initial understanding evolved to include structural isomers, where atoms are connected in different orders, and stereoisomers, where the connectivity is the same but the spatial arrangement differs. curlyarrows.com Stereoisomers that are not mirror images of each other are called diastereomers. britannica.com

The study of conformational isomers, which can be interconverted by rotation around single bonds, is also highly relevant. study.com The different spatial arrangements of atoms that result from these rotations are called conformations. For example, in alkanes like ethane (B1197151), staggered and eclipsed conformations have different energies due to steric hindrance. britannica.com For cyclic alkanes like cyclohexane, the chair and boat conformations represent different energy states, with the chair form being more stable. britannica.com

Scope and Research Objectives for this compound Studies

Research on this compound has explored its potential applications based on its specific chemical structure. One area of investigation is its use as a stabilizer in organic solvents. cymitquimica.com It has also been studied for its role in the cross-linking of polyolefins with peroxides to create thermoplastic elastomers. cymitquimica.com

Another research focus has been its utility as a reactive agent in the synthesis of organometallic compounds, such as Grignard reagents. cymitquimica.com The presence of bulky phenyl and methyl groups on the central carbons of the hexane chain creates significant steric hindrance, which can influence its reactivity and the stability of its conformational isomers. The study of such sterically hindered molecules is important for understanding the limits of chemical reactions and the physical properties of crowded molecules.

The synthesis of this compound itself can be an objective of study, potentially involving reactions that create the central carbon-carbon bond and attach the phenyl and methyl groups. The related compound, 3,4-Diethyl-3,4-diphenylhexane, can be synthesized from precursors like ethylmagnesium bromide and phenyl ethyl ketone, or from bromobenzene and 3-pentanone, suggesting possible synthetic routes for its dimethyl analogue. chemsrc.com

Interactive Data Table for this compound

| Property | Value |

| Molecular Formula | C20H26 |

| Molecular Weight | 266.42 g/mol |

| CAS Number | 10192-93-5 |

| Melting Point | 28.9°C (estimate) |

| Boiling Point | 364.62°C (estimate) |

| Density | 0.9463 (estimate) |

| Refractive Index | 1.5327 (estimate) |

Structure

3D Structure

特性

IUPAC Name |

(3,4-dimethyl-4-phenylhexan-3-yl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26/c1-5-19(3,17-13-9-7-10-14-17)20(4,6-2)18-15-11-8-12-16-18/h7-16H,5-6H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQJUBZMZVKITBU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C1=CC=CC=C1)C(C)(CC)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30884456 |

Source

|

| Record name | Benzene, 1,1'-(1,2-diethyl-1,2-dimethyl-1,2-ethanediyl)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30884456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10192-93-5 |

Source

|

| Record name | 3,4-Dimethyl-3,4-diphenylhexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10192-93-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,1'-(1,2-diethyl-1,2-dimethyl-1,2-ethanediyl)bis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010192935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,1'-(1,2-diethyl-1,2-dimethyl-1,2-ethanediyl)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1,1'-(1,2-diethyl-1,2-dimethyl-1,2-ethanediyl)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30884456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-(1,2-diethyl-1,2-dimethylethylene)bisbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.419 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations of 3,4 Dimethyl 3,4 Diphenylhexane

Stereoselective Synthesis Approaches for Diaryldialkylhexanes

The creation of the 3,4-dimethyl-3,4-diphenylhexane structure requires precise control over the stereochemistry at the C3 and C4 positions. This can be achieved through various stereoselective synthetic methods.

The stereoselective hydrogenation of a tetrasubstituted alkene precursor, such as 3,4-dimethyl-3,4-diphenyl-3-hexene, is a direct approach to forming the desired alkane. However, the hydrogenation of sterically hindered tetrasubstituted olefins is a known challenge in catalysis. nih.govnih.govchemistryviews.org Homogeneous catalysts often struggle with the steric bulk around the double bond, leading to low reactivity. nih.gov

Recent advancements have shown that specific catalytic systems can overcome these limitations. For instance, iridium-based catalysts, such as those with P-stereogenic MaxPHOX ligands, have shown promise in the asymmetric hydrogenation of non-chelating tetrasubstituted olefins, a category that includes precursors to this compound. nih.gov While these catalysts have been more commonly applied to trisubstituted olefins, their development opens avenues for the reduction of more sterically demanding substrates. nih.gov

Furthermore, heterogeneous catalysts, like Pt-Ni bimetallic alloys, have been developed for the diastereoselective hydrogenation of unactivated tetrasubstituted alkenes. nih.gov These systems can utilize directing groups, such as a hydroxyl group, to control the facial selectivity of hydrogen addition. nih.gov Another approach involves hydrogen atom transfer (HAT) hydrogenation, which can yield the thermodynamically favored alkane product, offering an alternative to traditional methods that may be governed by kinetic control due to steric hindrance. acs.org

The choice of catalyst and reaction conditions is crucial in determining the stereochemical outcome. For example, in the hydrogenation of cyclic tetrasubstituted enones, a two-step multienzymatic reduction using an ene-reductase and an alcohol dehydrogenase has been shown to produce halohydrins with three contiguous stereogenic centers with high stereoselectivity. acs.org This highlights the potential of biocatalysis in achieving high stereocontrol in complex systems.

The synthesis of analogues of this compound provides insight into the methodologies applicable to the target compound. The diastereoselective synthesis of 1,2-diaryl-1,2-syn-diols has been achieved through a modular approach involving catalytic stereoselective synthesis. researchgate.net This methodology could be adapted to create the diol precursor of this compound, which could then be deoxygenated.

The synthesis of 3,4-diaryl-1,2,3,4-tetrahydroquinolines has been accomplished through the reaction of 3-aryl-2,3-dihydroquinolin-4-ones with Grignard reagents, followed by dehydration and reduction. nih.govnih.gov The stereochemistry of the final product was confirmed to be cis, demonstrating control over the relative stereochemistry of the newly introduced aryl and other substituents. nih.gov Such strategies, which build the carbon skeleton with the desired stereochemistry, are valuable for constructing complex acyclic systems as well.

For the preparation of isoxazole (B147169) analogues, a regioselective synthesis of 3,4-diaryl-5-unsubstituted isoxazoles has been developed. researchgate.net This method involves the condensation of arylbenzaldehydes, arylnitromethanes, and ethoxycarbonylmethylpyridinium bromide. researchgate.net The regioselectivity and stereochemistry of the aryl groups were confirmed by X-ray crystallography, providing a reliable method for the synthesis of these specific diaryl heterocycles. researchgate.net

Chiral auxiliaries are powerful tools for controlling stereochemistry in the synthesis of complex molecules. wikipedia.orgsigmaaldrich.comslideshare.net A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of subsequent reactions. wikipedia.org After the desired transformation, the auxiliary can be removed and often recycled. wikipedia.orgsigmaaldrich.com

In the context of synthesizing this compound, a chiral auxiliary could be attached to a precursor molecule to control the diastereoselective formation of the C3-C4 bond or the introduction of the methyl and phenyl groups. Evans oxazolidinones are a well-known class of chiral auxiliaries that have been successfully used in asymmetric alkylations to create new stereocenters with high diastereoselectivity. williams.eduresearchgate.net For a sterically hindered system, the choice of a bulky auxiliary can effectively shield one face of a prochiral center, directing the approach of a reagent to the opposite face.

The general workflow for using a chiral auxiliary involves three main steps: covalent attachment of the auxiliary to the substrate, a diastereoselective transformation, and finally, the removal of the auxiliary. wikipedia.org The success of this strategy relies on the high diastereoselectivity of the key bond-forming step and the ability to remove the auxiliary without racemizing the product. researchgate.net For sterically hindered systems, the development of new and more effective chiral auxiliaries is an ongoing area of research. researchgate.net

Radical-Mediated Coupling Reactions

Radical-mediated reactions offer an alternative approach to forming the C-C bond between the two sterically hindered quaternary centers of this compound.

The cathodic hydrodimerization of nitroolefins presents a viable route to the synthesis of 1,4-dinitroalkane analogues of this compound. This electrochemical method involves the reduction of a nitroalkene at a cathode to generate a radical anion. This radical anion can then dimerize through one of three proposed pathways.

In Path (I) , the radical anion is protonated and then further reduced to an anion. This anion then acts as a Michael donor, adding to another molecule of the nitroalkene to form a dimer anion, which is subsequently protonated to yield the hydrodimer.

Path (II) involves the nucleophilic addition of the initially formed radical anion to a neutral nitroalkene molecule, forming a dimer radical anion. This species is then reduced and protonated to give the final product.

Path (III) proposes the direct radical coupling of two radical anions to form a dianion, which is then protonated to the hydrodimer. The regioselectivity of this dimerization typically leads to β,β-coupling, resulting in the formation of 1,4-dinitroalkanes.

The dimerization of α-methylstyrene derivatives can also be achieved through cationic processes, often catalyzed by acids like p-toluenesulfonic acid, leading to selective dimerization products. researchgate.netscilit.com Cobalt catalysts in the presence of a free-radical initiator have also been used for the dimerization of α-methylstyrene, offering a method that avoids cationic intermediates and can preserve functional groups. google.com

Reductive β,β-carbon coupling is a key strategy for the synthesis of the 1,4-dicarbonyl or 1,4-dinitro precursors to this compound. The cathodic hydrodimerization of nitroolefins, as described above, is a prime example of a reductive β,β-coupling reaction. The success of this method relies on controlling the reaction conditions, such as the electrode potential and the proton concentration in the electrolyte, to favor the dimerization pathway over other possible reduction pathways of the nitro group.

The dimerization of α-methylstyrene can be directed to produce specific isomers. For instance, the use of bis(catecholato)germane Lewis acid catalysts can promote the dimerization, and the selectivity can be controlled with the addition of donor additives. rsc.org This level of control is comparable to that seen with transition metal catalyst systems and is crucial for preparing specific dimer structures. rsc.org One-pot syntheses of α-alkyl styrene (B11656) derivatives from natural products have also been developed, providing access to a variety of potential monomers for dimerization reactions. acs.org

The table below summarizes the different catalytic systems and their applications in the synthesis of diaryldialkylhexane analogues.

| Catalytic System | Reaction Type | Substrate Type | Product Type | Key Features |

| Ir-MaxPHOX | Asymmetric Hydrogenation | Non-chelating tetrasubstituted olefins | Chiral alkanes | High enantioselectivity for sterically hindered substrates. nih.gov |

| Pt-Ni Bimetallic Alloy | Diastereoselective Hydrogenation | Unactivated tetrasubstituted alkenes | Diastereomerically enriched alkanes | Utilizes directing groups for facial selectivity. nih.gov |

| Ene-reductase/ADH | Multienzymatic Reduction | Cyclic tetrasubstituted enones | Chiral halohydrins | High stereoselectivity for all three contiguous stereocenters. acs.org |

| Evans Oxazolidinone | Asymmetric Alkylation | Prochiral enolates | Chiral carboxylic acids | Well-established and predictable diastereoselectivity. williams.eduresearchgate.net |

| Cathodic Electrode | Hydrodimerization | Nitroolefins | 1,4-Dinitroalkanes | Electrochemical method with multiple dimerization pathways. |

| Bis(catecholato)germanes | Dimerization | α-methylstyrene | Dimeric alkenes | Tunable Lewis acidity for selective dimerization. rsc.org |

Free Radical Addition Reactions of Related Compounds

Free radical halogenation of alkanes represents a fundamental transformation in organic chemistry, proceeding via a chain reaction mechanism involving initiation, propagation, and termination steps. ucr.eduncert.nic.in While the direct free radical addition to the saturated core of this compound is not extensively detailed, the principles of such reactions on related hexane (B92381) and substituted alkane systems are well-established. libretexts.orgyoutube.com

The reaction is typically initiated by the homolytic cleavage of a halogen molecule (e.g., Cl₂ or Br₂) using heat or ultraviolet light, generating halogen radicals. ncert.nic.in These radicals then abstract a hydrogen atom from the alkane in the propagation step, forming an alkyl radical and a hydrogen halide. This alkyl radical subsequently reacts with another halogen molecule to yield the halogenated alkane and a new halogen radical, which continues the chain. ucr.edu

For a simple alkane like hexane, free-radical chlorination results in a mixture of isomers, with poor yields for any single product like 1-chlorohexane (B165106) due to the comparable reactivity of primary and secondary hydrogens. pearson.com The stability of the intermediate radical plays a significant role; more substituted radicals are generally more stable. pearson.com In the context of analogues of this compound, the tertiary C-H bonds would be the most likely sites for initial radical formation due to the stabilizing effect of the adjacent phenyl and methyl groups. However, the high steric hindrance around these tertiary carbons could influence the regioselectivity of the halogenation.

The propagation steps for the free radical bromination of a generic hexane are as follows. youtube.com

Step 1: C₆H₁₄ + Br• → C₆H₁₃• + HBr

Step 2: C₆H₁₃• + Br₂ → C₆H₁₃Br + Br•

Termination of the chain reaction occurs through the combination of any two radical species. youtube.com

Organometallic Catalysis and C-C Bond Formation

Organometallic catalysis offers powerful tools for the formation of carbon-carbon bonds and the functionalization of otherwise inert C-H and C-X bonds, which are prevalent in structures like this compound.

Iron, as an abundant and non-toxic metal, is an attractive candidate for catalysis. Neutral iron(0) complexes, such as [Fe(CO)₃(PMe₃)₂], have been shown to activate aliphatic C-X bonds (where X can be F, Cl, Br, I, OMs, or OTf). nih.govacs.org This activation is significantly enhanced by the presence of alkali metal cations (Li⁺, Na⁺), which form adducts with the iron complex. nih.gov The reaction proceeds through a synergistic mechanism that resembles the reactivity of frustrated Lewis pairs (FLPs), where the iron(0) center and the alkali metal cooperate to cleave the C-X bond. nih.govacs.org This process leads to the formation of iron(II) organyl compounds, which can then be used in subsequent coupling reactions to form new C-C, C-H, C-O, C-N, and C-S bonds. acs.org

Computational studies using density functional theory (DFT) have helped to elucidate the mechanism of iron-mediated C-X bond activation. researchgate.netru.nl These studies show that the reaction barrier for oxidative addition decreases significantly when moving from lighter to heavier halogens (F > Cl > Br > I). ru.nl This is attributed to the weaker C-X bond strength and more favorable orbital interactions for the heavier halogens. ru.nl

Table 1: Activation of Aliphatic C-X Bonds by Iron(0) Complex Adducts Data sourced from studies on [Fe(CO)₃(PMe₃)₂] adducts with alkali metals. acs.org

| Entry | Substrate | Activator | Time (h) | Product |

| 1 | Benzyl (B1604629) chloride | [1·Li][BArF₂₀] | < 5 | [1-Bn][BArF₂₀] |

| 2 | Benzyl chloride | [1·Na][BArF₂₀] | 24 | [1-Bn][BArF₂₀] |

| 3 | Benzyl chloride | [1·K][BArF₂₀] | 48 | [1-Bn][BArF₂₀] |

1 represents [Fe(CO)₃(PMe₃)₂]

Palladium catalysis is a cornerstone of modern synthetic chemistry, enabling a wide array of cross-coupling reactions to form C-C, C-N, and C-O bonds. libretexts.org These reactions, including the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations, are invaluable for the functionalization of aryl and alkyl halides. sigmaaldrich.comlibretexts.org For analogues of this compound, palladium-catalyzed reactions could be employed to couple functionalized aryl groups or to activate C-H bonds on the phenyl rings. rsc.org

The general catalytic cycle for many palladium-catalyzed cross-coupling reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.com In the oxidative addition step, a palladium(0) complex reacts with an organohalide (R-X) to form a palladium(II) intermediate. This is followed by transmetalation, where an organometallic reagent (R'-M) transfers its organic group to the palladium center. Finally, reductive elimination from the palladium(II) complex yields the cross-coupled product (R-R') and regenerates the palladium(0) catalyst. youtube.com

Recent advancements have led to the development of palladium-catalyzed reactions that can be performed under mild conditions, such as at room temperature and in aqueous media, using surfactants like TPGS-750-M. sigmaaldrich.com This enhances the applicability of these methods to complex molecules and industrial processes. Furthermore, palladium catalysts are capable of directing C-H functionalization, allowing for the selective reaction at specific C-H sites on a molecule, which is particularly useful for complex structures where multiple reactive sites exist. nih.gov

Table 2: Overview of Common Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partners | Bond Formed | Typical Catalyst |

| Suzuki-Miyaura | Organoboron compound + Organohalide | C-C | Pd(0) complex |

| Heck | Alkene + Organohalide | C-C | Pd(0) complex |

| Sonogashira | Terminal alkyne + Organohalide | C-C | Pd(0) complex, Cu(I) cocatalyst |

| Buchwald-Hartwig | Amine + Organohalide | C-N | Pd(0) complex |

Transformations via Functional Group Interconversions

The synthesis of complex molecules like this compound and its derivatives often relies on the strategic interconversion of functional groups in precursor molecules.

Nitro groups are versatile functional groups in organic synthesis, serving as precursors to a variety of other functionalities, most notably amines. The reduction of a nitro group to an amine is a common and important transformation. youtube.com For aromatic nitro compounds, which could be precursors to the phenyl groups in the target structure, this reduction can be achieved using various reagents. Classic methods include the use of metals like tin, zinc, or iron in acidic media, followed by a basic workup. youtube.com Catalytic hydrogenation using catalysts such as platinum, palladium, or nickel is also a widely used method. mdpi.com

The synthesis of tetrasubstituted nitroalkenes has been developed, which can then undergo enantioselective reduction to the corresponding nitroalkanes. nih.gov These chiral nitroalkanes are valuable intermediates for further synthetic transformations. The conversion of nitro-containing precursors provides a strategic route to introduce nitrogen-containing functional groups or to generate amines for further coupling reactions.

The construction of the sterically congested quaternary carbon centers in this compound can be envisioned through alkylation or aryl migration reactions in suitable unsaturated precursors. Radical aryl migration reactions are a unique class of transformations that involve the intramolecular shift of an aryl group. researchgate.netnih.gov These migrations can occur from various heteroatoms, such as silicon or boron, to a carbon-centered radical. researchgate.netnih.gov

For instance, a 1,5-aryl migration from silicon in a silyl (B83357) ether to an aryl radical can be used to form biaryl structures. researchgate.net Similarly, radical 1,4- and 1,5-aryl migrations from boron to carbon have been reported, providing a route to arylated alkylboronic esters. nih.gov A polar-radical-crossover cascade has also been described, involving a 1,4-aryl migration in amide enolates upon single-electron transfer oxidation. nih.gov These advanced strategies allow for the formation of C(sp²)-C(sp³) bonds and the construction of quaternary carbon centers under relatively mild conditions, making them potentially applicable to the synthesis of complex structures like this compound.

Cyclization and Rearrangement Pathways Leading to Related Structures

The structural framework of this compound lends itself to a variety of cyclization and rearrangement reactions, particularly when functionalized. These transformations provide pathways to complex cyclic and polycyclic molecules. Key among these are Friedel-Crafts cyclialkylations of corresponding diols and anionic oxy-Cope rearrangements of suitably designed unsaturated precursors.

Friedel-Crafts Cyclialkylations of Diols

The diol precursor to this compound, namely 2,3-diphenyl-2,3-butanediol (also known as acetophenone (B1666503) pinacol), serves as a key substrate for acid-catalyzed cyclization reactions. scbt.comsigmaaldrich.comnih.govchemicalbook.com In the presence of a strong acid, this vicinal diol can undergo a pinacol-type rearrangement or an intramolecular Friedel-Crafts alkylation. The general mechanism for the acid-catalyzed cyclization of diols involves protonation of a hydroxyl group, followed by the loss of water to form a carbocation. youtube.com This carbocation can then be trapped intramolecularly by the remaining hydroxyl group to form a cyclic ether or by an aromatic ring in a Friedel-Crafts reaction. youtube.com

In the case of 2,3-diphenyl-2,3-butanediol, the tertiary benzylic carbocation formed upon loss of water is relatively stable. This allows for intramolecular electrophilic attack on one of the phenyl rings, leading to the formation of a five-membered indane ring system. This process, known as a Friedel-Crafts cyclialkylation, is a powerful method for constructing polycyclic aromatic compounds.

A related, well-studied reaction is the acid-catalyzed dehydration and rearrangement of 2,3-dimethyl-2,3-butanediol (pinacol). youtube.com While this diol lacks the phenyl groups for an intramolecular Friedel-Crafts reaction, its rearrangement provides insight into the behavior of the tetrasubstituted ethane (B1197151) scaffold under acidic conditions. The reaction proceeds through a carbocation intermediate, which then undergoes a methyl shift to yield pinacolone, a ketone. youtube.com

The efficiency and outcome of these cyclizations can be influenced by the choice of acid catalyst and reaction conditions. Lewis acids are commonly employed to promote such transformations. The cyclization of 1,2,n-triols can be mediated by Lewis acids to form substituted tetrahydrofurans and tetrahydropyrans through the intermediacy of a cyclic orthoester. msu.edu

Table 1: Reactants and Products in Friedel-Crafts Cyclialkylations and Related Rearrangements

| Starting Material | Catalyst/Conditions | Major Product(s) | Reaction Type |

| 2,3-Diphenyl-2,3-butanediol | Strong Acid | Indane derivatives | Friedel-Crafts Cyclialkylation |

| 2,3-Dimethyl-2,3-butanediol | Sulfuric Acid | Pinacolone | Pinacol Rearrangement |

| 1,2,n-Triols | Lewis Acid | Substituted Tetrahydrofurans/Tetrahydropyrans | Intramolecular Etherification |

Anionic Oxy-Cope Rearrangements in Bridged Systems

The anionic oxy-Cope rearrangement is a powerful masterorganicchemistry.commasterorganicchemistry.com-sigmatropic rearrangement of 1,5-dien-3-ols that results in the formation of an unsaturated carbonyl compound. wikipedia.orgorganic-chemistry.org The reaction is dramatically accelerated by the presence of a base, which deprotonates the hydroxyl group to form an alkoxide. wikipedia.orgorganic-chemistry.org This anionic variant can proceed at significantly lower temperatures than the neutral version and is often irreversible due to the formation of a stable enolate intermediate. wikipedia.org

This rearrangement has found significant utility in the synthesis of complex cyclic and bicyclic systems. masterorganicchemistry.comnsf.govacs.org For instance, the anionic oxy-Cope rearrangement has been successfully applied to bicyclo[2.2.1]heptene systems to construct cis-hydrindanone derivatives, which are core structures in some steroids. acs.org The strategic placement of a vinyl group on a bridged bicyclic framework allows for the formation of larger ring systems through a predictable pericyclic reaction.

A key advantage of the oxy-Cope rearrangement is its ability to create medium-sized rings, which are often challenging to synthesize by other methods. wikipedia.org The synthesis of the cockroach pheromone periplanone B famously employs an anionic oxy-Cope rearrangement of a bicyclic precursor to construct a key intermediate. masterorganicchemistry.com Similarly, the divinylcyclopropane-cycloheptadiene rearrangement, which is conceptually related to the Cope rearrangement, is a valuable method for forming seven-membered rings, driven by the release of ring strain. wikipedia.org

While a direct application of the anionic oxy-Cope rearrangement starting from a precursor of this compound is not prominently documented, the principles can be applied to hypothetical precursors. A 1,2-divinyl-1,2-diphenylethanediol derivative, for example, could potentially undergo an anionic oxy-Cope rearrangement. The reaction of 1,2-divinylcyclohexanols can proceed through a tandem oxy-Cope/transannular ene reaction to generate complex polycyclic skeletons. researchgate.net

Table 2: Key Features of Anionic Oxy-Cope Rearrangements in Bridged Systems

| Feature | Description |

| Reaction Type | masterorganicchemistry.commasterorganicchemistry.com-Sigmatropic Rearrangement |

| Substrate | 1,5-Dien-3-ol |

| Conditions | Base (e.g., KH) to form an alkoxide |

| Driving Force | Formation of a stable enolate, which tautomerizes to a carbonyl group |

| Applications | Synthesis of medium-sized rings, natural products, and complex bicyclic systems |

Formation as By-products in Complex Organic Syntheses

This compound can be formed as a byproduct in the polymerization of α-methylstyrene . acs.org Specifically, the cationic polymerization of α-methylstyrene, which can be initiated by Lewis acids (like BCl₃) or Brønsted acids, proceeds through carbocationic intermediates. orientjchem.orgscilit.comacs.orggoogle.com

During the propagation step of the polymerization, the growing polymer chain has a carbocation at its terminus. Instead of adding another monomer unit, this carbocation can be terminated in several ways. One such termination pathway involves a backbiting reaction where the carbocationic end of a growing polymer chain attacks a phenyl group further down the chain, leading to the formation of a stable indanyl end-group.

Alternatively, dimerization of the monomer can occur. The initiation step involves the protonation of α-methylstyrene to form a tertiary carbocation. This carbocation can then be attacked by a molecule of the monomer. The resulting dimeric carbocation can then be deprotonated to yield an unsaturated dimer or can be reduced to the saturated dimer, this compound, depending on the reaction conditions and the presence of hydrogen sources. The heat of polymerization of α-methylstyrene is notably low, which is attributed in part to steric hindrance between the substituent groups in the polymer chain. nist.gov This steric strain can make dimerization a competing process.

The formation of such byproducts is a critical consideration in the industrial production of poly(α-methylstyrene), as it can affect the molecular weight distribution and the properties of the final polymer. scilit.com

Stereochemical and Conformational Analysis of 3,4 Dimethyl 3,4 Diphenylhexane

Isomeric Forms and Chiral Recognition

The structural complexity of 3,4-dimethyl-3,4-diphenylhexane arises from the presence of two adjacent stereocenters at the C3 and C4 positions. Each of these carbon atoms is bonded to four different groups: a methyl group, an ethyl group, a phenyl group, and the rest of the molecule. This arrangement gives rise to multiple stereoisomers.

Enantiomers and Diastereomers of this compound

Due to the two chiral centers, this compound can exist as a maximum of four stereoisomers (2^n, where n=2). These stereoisomers consist of two pairs of enantiomers. Enantiomers are non-superimposable mirror images of each other. The possible configurations for the two chiral centers are (3R, 4R), (3S, 4S), (3R, 4S), and (3S, 4R).

The (3R, 4R) and (3S, 4S) isomers constitute one pair of enantiomers. They exhibit identical physical properties except for the direction in which they rotate plane-polarized light. The other pair of stereoisomers, (3R, 4S) and (3S, 4R), are diastereomers of the first pair. Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties.

Meso Compounds and Achirality in Dimethylhexane Systems

A meso compound is an achiral compound that possesses chiral centers and an internal plane of symmetry. This symmetry plane allows the molecule to be superimposable on its mirror image, rendering it optically inactive. For a molecule with two chiral centers to be meso, the two centers must have opposite configurations (R and S) and be bonded to identical sets of substituents.

In the case of this compound, the substituents on C3 (methyl, ethyl, phenyl, and the C4-substituted ethyl group) are identical to the substituents on C4 (methyl, ethyl, phenyl, and the C3-substituted ethyl group). Therefore, the (3R, 4S) isomer possesses an internal plane of symmetry and is a meso compound. Consequently, the (3R, 4S) and (3S, 4R) configurations represent the same, single achiral molecule. Thus, there are a total of three distinct stereoisomers for this compound: one pair of enantiomers ((3R, 4R) and (3S, 4S)) and one meso compound ((3R, 4S)).

Conformational Landscapes and Energy Profiles

The rotation around the central C3-C4 single bond in this compound gives rise to various conformations with different potential energies. The stability of these conformers is dictated by the steric interactions between the bulky substituents on the adjacent carbon atoms.

Rotational Barriers and Steric Interactions

Rotation around the C3-C4 bond is restricted by significant energy barriers due to steric hindrance between the methyl, ethyl, and particularly the large phenyl groups. When these groups pass by each other during rotation (eclipsed conformations), van der Waals repulsion increases the potential energy of the molecule. Staggered conformations, where the substituents are maximally separated, represent energy minima.

| Interaction | Energy Cost (kJ/mol) |

|---|---|

| Me-Me gauche | 3.8 |

| Me-Et gauche | 4.1 |

| Et-Et gauche | 4.5 |

| Me-Me eclipse | 11.0 |

| Me-Et eclipse | 12.0 |

| Et-Et eclipse | 13.0 |

Note: The values in the table are for simple alkyl groups and the interactions involving phenyl groups would be substantially larger. lasalle.edu

Analysis using Newman and Sawhorse Projections

Newman and Sawhorse projections are powerful tools for visualizing the conformations around the C3-C4 bond. nist.govpearson.com In a Newman projection, the molecule is viewed along the C3-C4 axis. The front carbon (C3) is represented by a dot, and the back carbon (C4) by a circle. The substituents on each carbon are drawn as lines originating from the center or the circumference of the circle.

For the most stable staggered conformations of the (3R, 4R) or (3S, 4S) enantiomers, the anti-conformation, with the two large phenyl groups positioned at a 180° dihedral angle to each other, is expected to be the most stable due to minimized steric strain. The two gauche conformations, with the phenyl groups at 60° to each other, would be higher in energy. For the meso isomer, an anti-conformation of the phenyl groups is also possible and likely to be the most stable.

Conformational Equilibria and Stability

The relative stability of the different conformations determines the conformational equilibrium. For the chiral isomers, the equilibrium will heavily favor the anti-conformer where the two phenyl groups are furthest apart. The gauche conformers will exist in a much lower population.

Absolute and Relative Configuration Assignment Methodologies

The absolute configuration of a chiral molecule describes the specific three-dimensional arrangement of its atoms in space. For a compound like this compound with two stereocenters, this results in distinct stereoisomers. Specifically, there are the (3R,4R) and (3S,4S) enantiomers, which are non-superimposable mirror images of each other, and the achiral (3R,4S) meso compound, which possesses an internal plane of symmetry. vedantu.com

The Cahn-Ingold-Prelog (CIP) system is the standard method for unambiguously assigning the absolute configuration of each stereocenter as either 'R' (from the Latin rectus for right) or 'S' (from the Latin sinister for left). wikipedia.orglibretexts.org The assignment process involves a set of sequence rules to prioritize the four substituents attached to the chiral center. youtube.com

The prioritization is based on the atomic number of the atoms directly bonded to the stereocenter; the higher the atomic number, the higher the priority. youtube.com If there is a tie, the process continues to the next atoms along each chain until a point of difference is found. libretexts.orgyoutube.com

For the C3 stereocenter in this compound, the four attached groups are:

Phenyl (-C₆H₅)

Ethyl (-CH₂CH₃)

Methyl (-CH₃)

The C4-centered group (-C(Ph)(Et)(Me))

All four groups are attached via a carbon atom, so we must proceed to the next atoms to break the tie.

Table 1: CIP Priority Assignment for the C3 Stereocenter

| Substituent | Atoms Attached to First Carbon | Priority | Rationale |

|---|---|---|---|

| Phenyl | (C, C, H) | 1 | The carbon is part of an aromatic ring, giving it higher priority over the ethyl group's single carbon connection. |

| Ethyl | (C, H, H) | 2 | The presence of a carbon atom gives it priority over the methyl group. |

| Methyl | (H, H, H) | 4 | All attached atoms are hydrogen, which has the lowest atomic number. |

Note: The table reflects a simplified priority analysis. A full analysis involves a more detailed layer-by-layer comparison of substituents.

Once priorities (1-4) are assigned, the molecule is oriented so that the lowest-priority substituent (4) points away from the viewer. libretexts.org The direction of the arc from priority 1 to 2 to 3 determines the configuration: a clockwise arc indicates 'R', and a counter-clockwise arc indicates 'S'. libretexts.orgkhanacademy.org This process is repeated for the C4 stereocenter to determine the full configuration of the stereoisomer, such as (3R,4R) or (3S,4S). The meso form will have opposite configurations at its two centers, designated as (3R,4S).

Dynamic Stereochemistry and Interconversion Processes

Dynamic stereochemistry concerns the conformational changes within a molecule due to rotation around single bonds. unibo.it For this compound, rotation around the central C3-C4 bond leads to various conformational isomers, or conformers. These conformers differ in energy due to steric interactions between the bulky substituents. libretexts.org

The most significant conformations are the staggered arrangements (gauche and anti) and the high-energy eclipsed arrangements.

Anti-Conformation: This is the most stable conformer, where the two largest groups—the phenyl groups—are positioned 180° apart. This arrangement minimizes steric strain.

Gauche Conformations: In these conformers, the phenyl groups are separated by a dihedral angle of 60°. The proximity of these bulky groups results in steric hindrance, making these conformations less stable (higher in energy) than the anti-conformer.

Eclipsed Conformations: These are the least stable arrangements, where the substituents on C3 and C4 are aligned. They represent the energy maxima and act as transition states during the interconversion between staggered conformers.

At room temperature, there is rapid rotation around the C3-C4 bond, leading to a dynamic equilibrium between the different staggered conformations. The population of each conformer is determined by its relative energy. The energy difference between the most stable (anti) and the highest-energy eclipsed conformer defines the rotational energy barrier.

Table 2: Illustrative Relative Energy of Conformations for this compound

| Conformation | Dihedral Angle (Ph-C3-C4-Ph) | Relative Energy (Illustrative) | Key Steric Interactions |

|---|---|---|---|

| Anti | 180° | 0 kJ/mol (Baseline) | Minimized steric interactions. |

| Gauche | 60° | ~15-20 kJ/mol | Steric strain between the two phenyl groups. |

Note: The energy values are illustrative and based on general principles of conformational analysis for sterically hindered alkanes. Actual values would require specific experimental or computational determination.

The interconversion process involves the molecule passing through higher-energy eclipsed states to move from one staggered conformation to another. The preference for the anti-conformation means that, at any given moment, a majority of molecules will exist in this lower-energy state.

Spectroscopic Characterization and Structural Elucidation of 3,4 Dimethyl 3,4 Diphenylhexane

Advanced Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for the detailed structural assignment of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H and ¹³C NMR for Detailed Structural Assignment

The ¹H (proton) and ¹³C (carbon-13) NMR spectra are foundational for the structural elucidation of 3,4-dimethyl-3,4-diphenylhexane. While specific experimental data for this compound is not widely published, the expected chemical shifts can be predicted based on the structural moieties present.

The ¹H NMR spectrum would be characterized by signals corresponding to the aromatic protons of the two phenyl groups and the aliphatic protons of the hexane (B92381) backbone, including the methyl and ethyl substituents. The phenyl protons would likely appear as complex multiplets in the downfield region (typically δ 7.0-7.5 ppm) due to their deshielded environment. The aliphatic protons would resonate in the upfield region. The methyl (CH₃) protons at the C3 and C4 positions would likely give rise to a singlet or closely spaced signals, while the ethyl group protons (CH₂ and CH₃) would exhibit characteristic triplet and quartet patterns due to spin-spin coupling.

The ¹³C NMR spectrum would provide complementary information, with distinct signals for each unique carbon atom. The phenyl carbons would resonate in the aromatic region (typically δ 125-150 ppm). The quaternary carbons C3 and C4, being attached to phenyl groups, would be significantly deshielded. The methyl and ethyl carbons would appear in the aliphatic region of the spectrum.

A hypothetical ¹H and ¹³C NMR data table is presented below based on established chemical shift ranges for similar structural motifs.

| Assignment | Hypothetical ¹H NMR Chemical Shift (δ, ppm) | Hypothetical ¹³C NMR Chemical Shift (δ, ppm) |

| Phenyl-H | 7.20 - 7.40 (m) | 127.0 - 129.0 |

| C3/C4-CH₃ | ~1.20 (s) | ~25.0 |

| Ethyl-CH₂ | ~1.80 (q) | ~30.0 |

| Ethyl-CH₃ | ~0.90 (t) | ~14.0 |

| Quaternary C3/C4 | - | ~45.0 |

| Phenyl C (ipso) | - | ~145.0 |

This table is predictive and not based on experimental data.

Correlational and Multidimensional NMR Techniques

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the this compound molecule, correlational and multidimensional NMR techniques are indispensable. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

A COSY experiment would reveal the coupling relationships between adjacent protons, for instance, confirming the connectivity within the ethyl groups by showing cross-peaks between the methylene (B1212753) (CH₂) and methyl (CH₃) protons.

An HSQC spectrum would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons.

Proton Resonance Spectra and Conformation-Signal Correlation

The conformation of this compound in solution can influence its proton NMR spectrum. Due to the steric hindrance caused by the two bulky phenyl groups and the methyl groups at the C3 and C4 positions, free rotation around the C3-C4 bond may be restricted. This can lead to the existence of different rotational isomers (rotamers) or conformers. If the rate of interconversion between these conformers is slow on the NMR timescale, separate signals for the protons in each conformer may be observed. The study of chemical shifts and coupling constants at different temperatures can provide insights into the conformational dynamics of the molecule.

Mass Spectrometry for Molecular Identification and Impurity Profiling

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound, elucidate its structure, and identify and quantify impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In the analysis of this compound, GC would be used to separate the target compound from any impurities present in a sample. The separated components then enter the mass spectrometer, where they are ionized and fragmented.

The mass spectrum of this compound would show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation pattern observed in the mass spectrum can provide valuable structural information. For instance, a common fragmentation pathway for compounds with phenyl groups is the loss of a benzyl (B1604629) cation (C₇H₇⁺, m/z 91). Other fragments would correspond to the loss of methyl and ethyl groups. GC-MS is also highly effective for profiling impurities, even at trace levels, which is crucial for assessing the purity of the synthesized compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of a molecule. For this compound (C₂₀H₂₆), HRMS would be used to confirm its molecular formula by measuring its exact mass. The predicted monoisotopic mass of this compound is 266.2035 Da. uni.lu An experimental HRMS measurement that matches this value to within a few parts per million (ppm) would provide strong evidence for the correct elemental composition.

The table below shows predicted m/z values for various adducts of this compound that could be observed in a mass spectrum. uni.lu

| Adduct | Predicted m/z |

| [M+H]⁺ | 267.21074 |

| [M+Na]⁺ | 289.19268 |

| [M-H]⁻ | 265.19618 |

| [M]⁺ | 266.20291 |

Data sourced from PubChem. uni.lu

Fragmentation Pathways and Molecular Ion Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. In electron ionization (EI) mass spectrometry, a molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺), which is a radical cation corresponding to the molecular weight of the analyte. mdpi.com For this compound (C₂₀H₂₆), the molecular ion would be expected at an m/z corresponding to its monoisotopic mass of 266.2035 g/mol . uni.lu

The molecular ions are energetically unstable and often break apart into smaller, more stable fragments. mdpi.com The pattern of this fragmentation provides a "fingerprint" that is characteristic of the molecule's structure. The fragmentation of alkanes is typically governed by the formation of the most stable possible carbocation. youtube.com In highly branched or substituted alkanes, fragmentation tends to occur at the point of branching to form tertiary or resonance-stabilized carbocations. youtube.com

For this compound, the most prominent fragmentation pathway is the homolytic cleavage of the central C3-C4 bond. This bond connects two tertiary, benzylic carbon atoms. Cleavage at this position is highly favored because it results in the formation of a stable 1-methyl-1-phenylethyl radical and a corresponding 1-methyl-1-phenylethyl cation (m/z 133.09). This cation is stabilized by both the inductive effect of the methyl group and, more significantly, by resonance delocalization of the positive charge across the adjacent phenyl ring. This fragment is expected to be the base peak, the most intense peak in the spectrum.

Subsequent fragmentation events could include the loss of a methyl group (CH₃) from the primary fragment to yield a phenyl cation-related fragment or rearrangements common in aromatic hydrocarbons.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z (Predicted) | Ion Structure | Origin | Notes |

|---|---|---|---|

| 266 | [C₂₀H₂₆]⁺ | Molecular Ion (M⁺) | Represents the intact molecule with one electron removed. May be of low intensity due to the high stability of its fragments. |

| 133 | [C₉H₁₁]⁺ | Cleavage of the central C3-C4 bond | Expected to be the base peak due to the formation of a stable tertiary, benzylic carbocation. |

| 91 | [C₇H₇]⁺ | Rearrangement (e.g., Tropylium ion) | A common fragment in compounds containing a benzyl group. |

| 77 | [C₆H₅]⁺ | Loss of alkyl groups from a larger fragment | Characteristic phenyl cation. |

Vibrational Spectroscopy

Vibrational spectroscopy explores the molecular vibrations of a compound when it interacts with electromagnetic radiation. Techniques like Fourier Transform Infrared (FTIR) and Raman spectroscopy provide detailed information about the functional groups present in a molecule. pressbooks.pub

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate (stretch, bend, or rock). The absorption frequencies are characteristic of specific functional groups. fiveable.me For this compound, the FTIR spectrum would be dominated by absorptions from its alkane and aromatic components. While a specific experimental spectrum for this compound is not widely published, its characteristic absorption bands can be predicted based on established correlation tables. pressbooks.publibretexts.org

Key expected absorptions include:

Aromatic C-H Stretching: Weak to medium bands appearing just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). libretexts.org

Aliphatic C-H Stretching: Strong, sharp bands appearing just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹), corresponding to the methyl (CH₃) and ethyl (CH₂ and CH₃) groups. libretexts.org

Aromatic C=C Stretching: Two to four medium to weak bands in the 1600-1450 cm⁻¹ region, characteristic of the phenyl rings. libretexts.org

Aliphatic C-H Bending: Bands around 1465 cm⁻¹ (for CH₂ scissoring) and 1375 cm⁻¹ (for CH₃ symmetric bending). pressbooks.pub

Aromatic C-H Out-of-Plane Bending: Strong bands in the 900-675 cm⁻¹ region. The exact position of these bands is highly diagnostic of the substitution pattern on the benzene (B151609) ring. libretexts.org For the monosubstituted phenyl groups in this molecule, strong absorptions would be expected around 770-730 cm⁻¹ and 710-690 cm⁻¹.

Table 2: Predicted FTIR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

|---|---|---|---|

| 3100 - 3000 | C-H Stretch | Aromatic (Phenyl) | Medium to Weak |

| 2960 - 2850 | C-H Stretch | Aliphatic (Ethyl, Methyl) | Strong |

| 1600, 1585, 1500, 1450 | C=C Ring Stretch | Aromatic (Phenyl) | Medium to Weak |

| ~1465 | C-H Bend (Scissoring) | Aliphatic (CH₂) | Medium |

| ~1375 | C-H Bend (Symmetric) | Aliphatic (CH₃) | Medium |

| 770 - 690 | C-H Bend (Out-of-Plane) | Aromatic (Monosubstituted) | Strong |

Raman Spectroscopy Applications in Complex Organic Molecules

Raman spectroscopy is another form of vibrational spectroscopy that relies on the inelastic scattering of monochromatic light. nih.gov It serves as a powerful complement to FTIR spectroscopy. While FTIR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule. arxiv.org This often means that highly symmetric vibrations and vibrations of non-polar bonds (like C-C bonds in a carbon skeleton) produce strong Raman signals, whereas they may be weak or absent in an FTIR spectrum.

For complex organic molecules like this compound, Raman spectroscopy offers several advantages:

Non-destructive Analysis: Samples can be analyzed with minimal to no preparation, often directly through glass or plastic containers.

Sensitivity to Skeletal Vibrations: The carbon backbone of the hexane chain and the symmetric "breathing" modes of the phenyl rings would be expected to produce strong and distinct peaks in the Raman spectrum, providing clear information about the core structure. aps.org

High Chemical Selectivity: Raman spectroscopy provides a unique "fingerprint" that is highly specific to the molecular structure and can be used to distinguish between similar isomers. nih.govmdpi.com

Aqueous Sample Compatibility: Water is a very weak Raman scatterer, making the technique ideal for studying samples in aqueous solutions, a significant advantage over FTIR where water's strong absorption can obscure large portions of the spectrum.

The combination of FTIR and Raman spectroscopy provides a more complete picture of the vibrational modes of a molecule, aiding in a more confident structural elucidation.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. mdpi.com It works by diffracting a beam of X-rays off the ordered lattice of atoms in a crystal. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the precise positions of individual atoms can be determined.

For a sterically hindered molecule like this compound, X-ray crystallography would provide unambiguous and highly accurate data on:

Molecular Conformation: It would reveal the exact spatial orientation of the two phenyl rings relative to each other and to the central hexane backbone. This includes the torsion angles along the C-C bonds, which are influenced by steric repulsion between the bulky substituent groups.

Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C-C, C-H) and bond angles can be obtained, confirming the connectivity and geometry of the molecule. This data can be compared with theoretical models. irphouse.com

Absolute Configuration: For chiral molecules, X-ray crystallography is the primary method for determining the absolute configuration (R/S) of stereocenters. mdpi.com

Intermolecular Interactions: The analysis reveals how molecules pack together in the crystal lattice, providing insight into intermolecular forces such as van der Waals interactions and C-H···π interactions. mdpi.com

While obtaining a suitable single crystal for analysis can be a challenge, the structural information provided by X-ray crystallography is unparalleled in its detail and accuracy, serving as the ultimate proof of a molecule's structure in the solid state.

Computational and Theoretical Investigations of 3,4 Dimethyl 3,4 Diphenylhexane

Quantitative Structure-Property Relationship (QSPR) Studies on Analogues

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the physicochemical properties of compounds with their molecular structures. These models are built on the principle that the structural features of a molecule, quantified by molecular descriptors, determine its properties. For analogues of 3,4-Dimethyl-3,4-diphenylhexane, which include various substituted alkanes and aromatic hydrocarbons, QSPR studies provide a valuable method for predicting properties without the need for experimental measurements.

The development of a QSPR model typically involves several key stages: the selection of a dataset of compounds with known properties, the calculation of molecular descriptors for each compound, the development of a mathematical relationship between the descriptors and the property of interest using statistical methods like multiple linear regression (MLR), and finally, rigorous validation of the model's predictive power.

For analogues such as substituted hexanes and other aromatic alkanes, QSPR models have been successfully developed to predict a range of properties, including boiling point, refractive index, and specific gravity. acs.org These studies often employ a variety of descriptors, including constitutional, topological, and quantum-chemical descriptors, to capture the essential structural features influencing the property .

Utility of Quantum Chemical Descriptors

Quantum chemical descriptors are a powerful class of molecular descriptors derived from the principles of quantum mechanics. nih.gov Unlike empirical or topological descriptors, they provide a more fundamental and detailed description of the electronic and geometric properties of a molecule. These descriptors are calculated using computational chemistry methods, such as density functional theory (DFT) or semi-empirical methods.

The utility of quantum chemical descriptors in QSPR studies of analogues of this compound lies in their ability to quantify subtle electronic and steric effects that significantly influence the macroscopic properties of these molecules. Key quantum chemical descriptors include:

Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): These are crucial for describing a molecule's ability to donate or accept electrons, respectively. They are fundamental in predicting reactivity and certain spectroscopic properties.

Electron Affinity and Ionization Potential: These descriptors are directly related to the HOMO and LUMO energies and provide a measure of the energy change when an electron is added or removed from a molecule.

Polarizability: This describes the ease with which the electron cloud of a molecule can be distorted by an external electric field, a key factor in determining refractive index. nih.gov

Atomic Charges: These provide insight into the distribution of electrons within the molecule, highlighting regions of positive or negative charge that can influence intermolecular interactions.

The inclusion of quantum chemical descriptors often leads to more robust and predictive QSPR models. For instance, in studies of aromatic hydrocarbons, descriptors related to the π-electron system are essential for accurately modeling properties influenced by aromaticity and electron delocalization.

Below are illustrative tables showcasing the types of data and correlations that are typically generated in QSPR studies of analogous compounds.

Table 1: Examples of Quantum Chemical Descriptors Used in QSPR Studies of Aromatic Alkanes

| Descriptor | Symbol | Description | Relevance to Properties |

| Highest Occupied Molecular Orbital Energy | EHOMO | Energy of the highest energy orbital containing electrons. | Relates to the ability to donate electrons and chemical reactivity. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Energy of the lowest energy orbital without electrons. | Relates to the ability to accept electrons and electronic transitions. |

| HOMO-LUMO Gap | ΔE | Energy difference between HOMO and LUMO. | Indicator of molecular stability and reactivity. |

| Dipole Moment | µ | Measure of the net molecular polarity. | Influences intermolecular forces, boiling point, and solubility. |

| Mean Polarizability | α | Average ability of the electron cloud to be distorted. | Correlates with refractive index and intermolecular dispersion forces. |

| Ionization Potential | IP | Energy required to remove an electron from a molecule. | Related to EHOMO and indicates the molecule's resistance to oxidation. |

| Electron Affinity | EA | Energy released when an electron is added to a molecule. | Related to ELUMO and indicates the molecule's ability to be reduced. |

Table 2: Illustrative QSPR Model for Predicting Boiling Point of Substituted Aromatic Alkanes

This table illustrates a hypothetical QSPR model. The coefficients indicate the direction and magnitude of the relationship between the descriptor and the boiling point.

| Descriptor | Coefficient | Standard Error | p-value |

| Molecular Weight | 1.5 | 0.12 | <0.001 |

| Dipole Moment (µ) | 15.2 | 2.5 | <0.001 |

| Mean Polarizability (α) | 5.8 | 1.1 | <0.001 |

| EHOMO | -8.3 | 1.5 | <0.001 |

Model Statistics:

R2: 0.95

Adjusted R2: 0.94

Standard Error of Estimate: 5.8 K

The positive coefficients for molecular weight, dipole moment, and polarizability suggest that an increase in these values leads to a higher boiling point due to stronger intermolecular forces. The negative coefficient for EHOMO might indicate that molecules that are more easily ionized have slightly weaker intermolecular interactions, though the interpretation can be complex. The high R2 value and low p-values would indicate a statistically significant and predictive model.

Host-Guest Chemistry and Molecular Recognition Principles

Host-guest chemistry involves the encapsulation of a "guest" molecule within a larger "host" molecule. This process is driven by molecular recognition, where the host and guest have complementary shapes, sizes, and chemical properties.

Due to its size and the presence of bulky phenyl groups, this compound is a potential guest for various macrocyclic hosts such as cyclodextrins, calixarenes, and cucurbiturils. The hydrophobic phenyl and methyl groups could be encapsulated within the nonpolar cavity of a host molecule in an aqueous environment, driven by the hydrophobic effect. However, no specific studies documenting the formation of inclusion complexes between this compound and any macrocyclic host have been found in the reviewed literature.

The strength of a host-guest interaction is quantified by its binding affinity, while selectivity refers to the preference of a host for one guest over another. These parameters are crucial for the design of molecular sensors and controlled release systems. The binding affinity of a potential complex between this compound and a macrocyclic host would depend on factors such as the goodness of fit within the host cavity and the strength of the non-covalent interactions. Without experimental data, any discussion of binding affinities and selectivities remains purely speculative.

Non-Covalent Interactions in Self-Assembly Processes

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. nih.gov For this compound, several types of interactions could contribute to its self-assembly behavior.

While this compound itself lacks classical hydrogen bond donors, the phenyl rings can act as weak hydrogen bond acceptors in the presence of suitable donor molecules. The primary driving forces for the self-assembly of non-polar molecules like this are van der Waals forces. youtube.com These weak, short-range attractions arise from temporary fluctuations in electron density and are significant when summed over the entire molecular surface. The flexible hexane (B92381) backbone and the rotatable phenyl groups would allow the molecule to adopt conformations that maximize these stabilizing interactions in the solid state.

The phenyl groups of this compound introduce the possibility of π-stacking interactions. These interactions, involving the face-to-face or edge-to-face arrangement of aromatic rings, are a combination of electrostatic and dispersion forces. In a supramolecular assembly, these π-stacking interactions could play a significant role in directing the packing of the molecules, leading to ordered one-, two-, or three-dimensional structures. Theoretical studies on other aromatic systems have shown that π-stacking can be a significant stabilizing force. nih.govresearchgate.netresearchgate.net

Crystal Engineering and Solid-State Supramolecular Structures

Crystal engineering aims to design and synthesize solid-state structures with desired properties by controlling the intermolecular interactions. The final crystal structure of a molecule like this compound would be the result of a complex interplay between maximizing attractive interactions (van der Waals, π-stacking) and minimizing steric repulsion from the bulky methyl and ethyl groups. A search of the Cambridge Structural Database (CSD) did not yield a crystal structure for this compound, indicating that its solid-state architecture has not been experimentally determined or publicly reported. cam.ac.uk

In the absence of specific data, predictions about the crystal packing would be speculative. However, it is likely that the molecules would arrange in a way that allows for efficient space-filling, with potential for interdigitation of the alkyl chains and favorable packing of the phenyl groups.

Intermolecular Interactions and Supramolecular Assemblies Involving Diaryldialkylhexanes

Crystallization-Induced Stereoselectivity and Chirality

Crystallization is a powerful method for purification and can also be a process of profound stereochemical selection. When a compound with multiple chiral centers crystallizes from a solution containing a mixture of its stereoisomers, the solid phase that forms can be enriched in, or even consist of, a single stereoisomer. This phenomenon, known as crystallization-induced stereoselectivity or resolution, is a consequence of the different ways in which enantiomers and diastereomers pack into a crystal lattice.

The molecule 3,4-dimethyl-3,4-diphenylhexane possesses two chiral centers at the C3 and C4 positions. Due to this, it can exist as three distinct stereoisomers:

A pair of enantiomers: (3R,4R)-3,4-dimethyl-3,4-diphenylhexane and (3S,4S)-3,4-dimethyl-3,4-diphenylhexane. A 50:50 mixture of these two is a racemate.

A meso compound: (3R,4S)-3,4-dimethyl-3,4-diphenylhexane, which is achiral due to an internal plane of symmetry.

The different three-dimensional shapes of these stereoisomers lead to distinct intermolecular interactions. Consequently, they can form crystalline structures with varying thermodynamic stabilities. It is common for the meso form and the racemic pair to have different melting points and solubilities, which can be exploited for their separation. For instance, if the racemic pair preferentially crystallizes as a conglomerate (a mechanical mixture of separate crystals of each enantiomer), it may be possible to resolve the enantiomers by preferential crystallization. researchgate.netresearchgate.net

Detailed research on the structurally analogous compound 3,4-dimethyl-3,4-dinitrohexane provides significant insight into the conformational behavior of such molecules upon crystallization. rsc.org This compound also exists in meso and racemic (±) forms. Studies combining infrared (IR) and Raman spectroscopy with dipole moment measurements have revealed that the stereochemistry dictates the preferred molecular conformation in the solid state versus in solution. rsc.org

The meso isomer of 3,4-dimethyl-3,4-dinitrohexane was found to exist exclusively in the gauche conformation in the solid state. However, in solution, it exists as an equilibrium mixture of both gauche and trans rotamers. The racemic (±) form exhibits even more complex behavior; in the solid state, it appears to be a mixture of two gauche rotamers, while in solution, an additional trans rotamer is also present. rsc.org The different populations of these conformers in solution are solvent-dependent, as shown by the variance in dipole moments in benzene (B151609) versus carbon tetrachloride. rsc.org

These findings for the dinitro analogue strongly suggest that this compound would exhibit similar crystallization-induced stereoselectivity. The bulky phenyl groups would have an even more pronounced effect on the energetics of crystal packing than the nitro groups. The distinct shapes of the (R,R)/(S,S) enantiomers versus the meso (R,S) diastereomer would lead to significantly different packing arrangements in the solid state. The meso form, with its center of inversion, might pack more efficiently in a centrosymmetric crystal lattice, while the chiral enantiomers would necessarily pack in chiral space groups. This inherent difference in symmetry and packing capability is the fundamental driver of stereoselectivity during crystallization.

Interactive Data Table: Conformational Analysis of 3,4-dimethyl-3,4-dinitrohexane Stereoisomers rsc.org

| Stereoisomer | State/Solvent | Conformation(s) Present | Dipole Moment (D) | Molar Kerr Constant (10¹² K m) |

| meso | Solid | gauche | - | - |

| meso | Carbon Tetrachloride Solution | 53% gauche, 47% trans | 3.69 | 3 |

| meso | Benzene Solution | 80% gauche, 20% trans | 3.82 | 47 |

| (±)-racemic | Solid | Mixture of two gauche rotamers | - | - |

| (±)-racemic | Carbon Tetrachloride Solution | 24% gauche, 76% trans | 3.51 | -16 |

| (±)-racemic | Benzene Solution | 43% gauche, 57% trans | 3.60 | 3 |

This table summarizes the findings on the rotational isomerism of 3,4-dimethyl-3,4-dinitrohexane, which serves as an analogue for understanding the behavior of this compound.

Research Outlook and Future Directions for 3,4 Dimethyl 3,4 Diphenylhexane Studies

Emerging Synthetic Methodologies for Hindered Alkanes and Analogues

The construction of sterically demanding carbon-carbon bonds, especially those forming quaternary centers, is a formidable challenge in organic synthesis. Traditional methods often falter due to severe steric hindrance. However, emerging strategies are providing new pathways to molecules like 3,4-dimethyl-3,4-diphenylhexane.

Photoredox and Electrochemical Catalysis: Visible-light photoredox catalysis has become a powerful tool for generating radical intermediates under exceptionally mild conditions. nih.govacs.orgprinceton.edu This approach allows for the formation of congested C(sp³)–C(sp³) bonds by coupling alkyl radicals generated from readily available precursors like carboxylic acids. nih.govorganic-chemistry.org Similarly, electrochemical synthesis, which uses electrons as traceless reagents, offers a green and efficient alternative for activating otherwise inert C-H bonds and forging difficult linkages. researchgate.netyoutube.com These methods bypass the need for harsh reagents and can overcome the high activation barriers associated with traditional thermal reactions.

Dual Catalysis Systems: The combination of photoredox catalysis with other catalytic cycles, such as nickel catalysis, has enabled a new wave of cross-coupling reactions. nih.govacs.org These dual systems can couple a wide range of alkyl fragments, including tertiary radicals, providing a convergent route to highly substituted alkanes. Research in this area is expected to yield more efficient and selective catalysts for constructing even the most sterically encumbered molecules.

| Methodology | Principle | Advantages for Hindered Systems | Future Research Focus |

|---|---|---|---|

| Traditional (e.g., Grignard, Wurtz) | Ionic intermediates, SN2 or SET mechanisms | Well-established but often low-yielding due to steric hindrance and competing elimination reactions. stackexchange.com | Largely superseded by modern methods for complex targets. |

| Photoredox Catalysis | Generation of radical intermediates via single-electron transfer (SET) using visible light. ethz.ch | Mild conditions, high functional group tolerance, circumvents steric limitations of ionic pathways. nih.govprinceton.edu | Development of new photocatalysts with tailored redox potentials; application in asymmetric synthesis. |

| Electrochemical Synthesis | Direct oxidation or reduction at an electrode surface to generate reactive intermediates. youtube.com | Avoids stoichiometric chemical oxidants/reductants; potential for high selectivity via potential control. | Broader substrate scope, improved electrode materials, and application in flow chemistry. researchgate.netacs.org |

| Dual Ni/Photoredox Catalysis | Combines photocatalytic radical generation with transition metal cross-coupling. nih.gov | Enables coupling of challenging C(sp³)-hybridized centers and late-stage functionalization. acs.org | Expansion to new classes of precursors; development of stereoconvergent methods. |

Advanced Characterization Techniques for Complex Stereoisomers

The presence of two adjacent stereocenters in this compound gives rise to a pair of enantiomers ((3R,4R) and (3S,4S)) and a meso compound ((3R,4S)). Distinguishing these stereoisomers and characterizing their conformational preferences requires sophisticated analytical techniques beyond routine spectroscopy.